molecular formula C20H18N2OS2 B2464014 methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether CAS No. 478246-81-0

methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether

Cat. No.: B2464014
CAS No.: 478246-81-0
M. Wt: 366.5
InChI Key: JQGVIYOGFLSERJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether is a useful research compound. Its molecular formula is C20H18N2OS2 and its molecular weight is 366.5. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-13-3-8-18-17(9-13)19-15(12-24-18)10-21-20(22-19)25-11-14-4-6-16(23-2)7-5-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGVIYOGFLSERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether (CAS: 478246-81-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiochromeno-pyrimidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiochromeno-pyrimidine core and an ether functional group. Its molecular formula is C15H16N2S2C_{15}H_{16}N_2S_2, with a molecular weight of approximately 296.43 g/mol. The structural uniqueness contributes to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses such as inflammation and cancer cell growth.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating its use in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against certain bacterial strains, suggesting its potential as an alternative therapeutic agent in infectious diseases.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Found that the compound inhibits pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.
Reported antimicrobial activity against Gram-positive bacteria, with notable inhibition zones observed in agar diffusion assays.

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